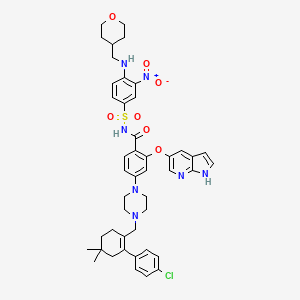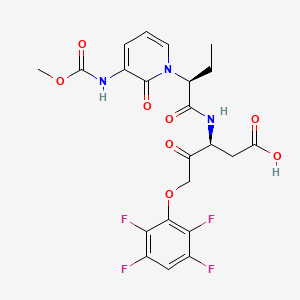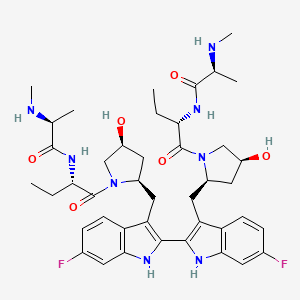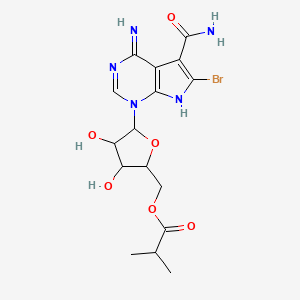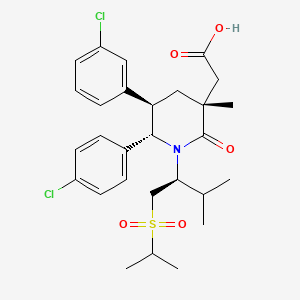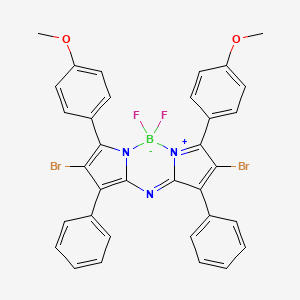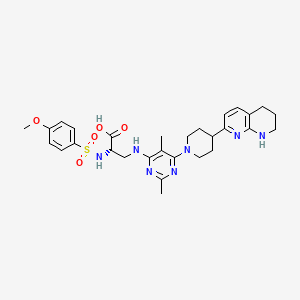
GLPG0187
Übersicht
Beschreibung
GLPG-0187 is a broad-spectrum integrin receptor antagonist with significant potential in therapeutic applications. It has shown efficacy in inhibiting tumor growth and metastasis, making it a promising candidate for cancer treatment . Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various cellular processes, including migration, proliferation, and survival .
Wissenschaftliche Forschungsanwendungen
GLPG-0187 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es hat eine starke Antitumoraktivität gezeigt, indem es die Integrin-vermittelten Signalwege hemmt, das Tumorwachstum und die Metastasierung reduziert.
Zellbiologie: Es wird verwendet, um Zell-Adhäsions-, Migrations- und Signaltransduktionsprozesse zu untersuchen.
Arzneimittelentwicklung: GLPG-0187 dient als Leitverbindung für die Entwicklung neuer Integrin-Inhibitoren mit verbesserten Wirkungs- und Sicherheitsprofilen.
5. Wirkmechanismus
GLPG-0187 übt seine Wirkungen aus, indem es an Integrin-Rezeptoren bindet und so deren Interaktion mit extrazellulären Matrixproteinen hemmt. Diese Blockade stört die Integrin-vermittelten Signalwege, was zu einer verringerten Zell-Adhäsion, -Migration und -Proliferation führt. Zu den molekularen Zielstrukturen gehören verschiedene Integrin-Subtypen wie αvβ1, αvβ3, αvβ5, αvβ6 und α5β1 . Durch die Hemmung dieser Wege kann GLPG-0187 das Tumorwachstum und die Metastasierung effektiv reduzieren .
Ähnliche Verbindungen:
Cilengitid: Ein weiterer Integrin-Inhibitor mit Antitumoraktivität.
Tirofiban: Ein Integrin-Antagonist, der als Anti-Thrombozytenmittel eingesetzt wird.
E7820: Ein kleines Molekül, das die Integrin-vermittelte Zell-Adhäsion hemmt.
Vergleich: GLPG-0187 ist einzigartig in seiner Breitbandaktivität gegen mehrere Integrin-Subtypen, was es vielseitiger macht als andere Integrin-Inhibitoren. Seine starke Antitumor- und Antimetastasenwirkung sowie seine Fähigkeit, Virusinfektionen zu blockieren, unterstreichen sein Potenzial als multifunktionelles Therapeutikum .
Wirkmechanismus
Target of Action
GLPG0187, also known as (S)-3-((2,5-dimethyl-6-(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl)pyrimidin-4-yl)amino)-2-((4-methoxyphenyl)sulfonamido)propanoic acid, is a broad-spectrum integrin receptor antagonist . It shows selectivity for several RGD integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 .
Mode of Action
This compound inhibits the action of these integrin receptors, which play a crucial role in cancer biology by connecting the cytoskeleton to the extracellular matrix and activating intracellular signaling pathways . By blocking these receptors, this compound can inhibit tumor growth and metastasis .
Biochemical Pathways
The inhibition of integrin receptors by this compound affects several biochemical pathways. It can inhibit osteoclastic bone resorption and angiogenesis, both of which are critical for tumor growth and metastasis . Additionally, this compound can suppress the epithelial-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis .
Pharmacokinetics
This compound has been shown to have a dose-proportional pharmacokinetic profile . It has a short average distribution half-life of 0.16 hours and an elimination half-life of 3.8 hours . The compound has been administered both subcutaneously and orally in clinical trials .
Result of Action
The inhibition of integrin receptors by this compound leads to several molecular and cellular effects. It can decrease osteoclast activity, as measured by plasma CTX (carboxy-terminal collagen crosslinks) levels . Moreover, it can reduce tumor cell migration and increase the E-cadherin/vimentin ratio, rendering the cells a more epithelial, sessile phenotype .
Biochemische Analyse
Biochemical Properties
GLPG0187 inhibits αvβ1-integrin with an IC50 of 1.3 nM . It shows selectivity for several RGD integrin receptors, including αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been observed to inhibit migrasome biogenesis without cytotoxicity . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it can lead to an increase in the E-cadherin/vimentin ratio, rendering cells a more epithelial, sessile phenotype .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on integrin receptors . It binds to these receptors, inhibiting their function and subsequently affecting downstream signaling pathways. This includes changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
This compound has been observed to have a dose-proportional pharmacokinetic profile over the dose range tested . It has a short average distribution (0.16 h) and elimination (3.8 h) half-life . These characteristics suggest that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in castrated male mice, this compound was administered subcutaneously in a dose range of 10, 30, or 100 mg/kg, and orally in a dose range of 30, 100, or 300 mg/kg . The effects observed were dose-dependent.
Transport and Distribution
This compound is administered either subcutaneously or orally, and it has a dose-proportional pharmacokinetic profile
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GLPG-0187 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Die genaue Synthesemethode und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich zugänglich gemacht. Es umfasst typischerweise organische Synthesetechniken wie Kondensation, Cyclisierung und Reinigungsschritte .
Industrielle Produktionsmethoden: Die industrielle Produktion von GLPG-0187 würde wahrscheinlich groß angelegte organische Syntheseprozesse umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung effizienter Katalysatoren und den Einsatz fortschrittlicher Reinigungstechniken wie der Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GLPG-0187 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so seine Eigenschaften verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Substitution verschiedene funktionelle Gruppen einführen kann .
Vergleich Mit ähnlichen Verbindungen
Cilengitide: Another integrin inhibitor with anti-tumor activity.
Tirofiban: An integrin antagonist used as an antiplatelet agent.
E7820: A small molecule that inhibits integrin-mediated cell adhesion.
Comparison: GLPG-0187 is unique in its broad-spectrum activity against multiple integrin subtypes, making it more versatile compared to other integrin inhibitors. Its potent anti-tumor and anti-metastatic effects, along with its ability to block viral infections, highlight its potential as a multi-functional therapeutic agent .
Eigenschaften
IUPAC Name |
(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHCNOMGODVIKB-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320346-97-1 | |
| Record name | GLPG-0187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320346971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-0187 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-0187 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A5P87Z4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: GLPG0187 acts as a pan-integrin inhibitor, binding to and blocking the activity of several RGD-binding integrin receptors. [] These receptors include αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. [, , ] By inhibiting these integrins, this compound disrupts key cellular processes such as cell adhesion, migration, proliferation, and signaling pathways like TGF-β. [, , , ] For example, by blocking αvβ6, this compound prevents the activation of latent TGF-β, a cytokine implicated in tumor growth, immune evasion, and fibrosis. [, ] This disruption of integrin-mediated signaling leads to various downstream effects, including decreased tumor growth, reduced metastasis, and suppressed osteoclast activity. [, , ]
ANone: Unfortunately, the provided research abstracts do not disclose the specific structural characteristics of this compound, including its molecular formula, weight, or spectroscopic data.
ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Information regarding its material compatibility, stability under various conditions, or specific applications beyond the biological context is not available.
A: this compound is characterized as an integrin antagonist, meaning it primarily functions by binding to and blocking the activity of integrin receptors rather than acting as a catalyst in chemical reactions. [] Therefore, information regarding its catalytic properties, reaction mechanisms, or selectivity in a catalytic context is not applicable.
A: While computational analysis of publicly available mRNA expression data was employed to identify cancer types with high αvβ6 integrin upregulation for potential this compound targeting, the abstracts do not provide specific details on simulations, calculations, or QSAR models related to the compound. []
ANone: The research abstracts do not offer detailed insights into the specific Structure-Activity Relationship (SAR) of this compound. Information on how structural modifications might affect its activity, potency, and selectivity is not discussed.
ANone: The research abstracts do not provide specific details about the stability and formulation of this compound or strategies for enhancing its stability, solubility, or bioavailability.
ANone: The provided research abstracts primarily focus on the preclinical investigation of this compound. Information concerning SHE regulations, compliance, risk minimization, or responsible practices is not included in these documents.
A: this compound has shown promising preclinical efficacy in various in vitro and in vivo models. * In vitro: It inhibited osteoclast activity, angiogenesis, and tumor cell migration and proliferation. [, , ] It also increased the E-cadherin/vimentin ratio in prostate cancer cells, promoting a less invasive phenotype. [] Additionally, this compound demonstrated synergistic killing of colorectal cancer cells when combined with TALL-104 T-cells, suggesting potential for enhancing immune-mediated tumor cell death. []* In vivo: this compound reduced tumor growth and metastasis in preclinical models of prostate cancer and breast cancer. [, ] In a Marfan syndrome mouse model (Fbn1C1039G/+), this compound treatment effectively slowed aortic aneurysm growth, reduced elastin fragmentation, and diminished the activity of the FAK/AktThr308/mTORC1 pathway. [] These findings suggest potential applications for this compound in treating both cancer and other diseases involving integrin dysregulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


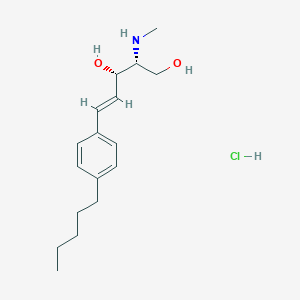
![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

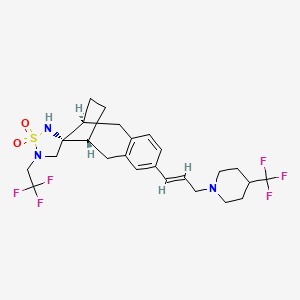
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)
